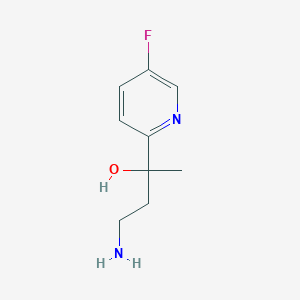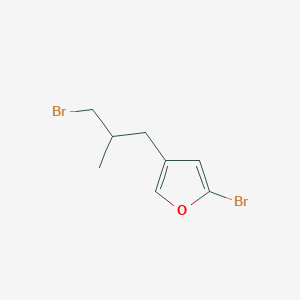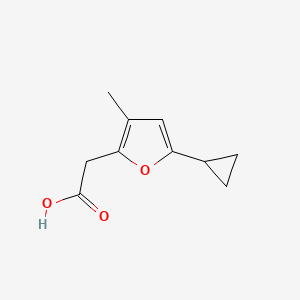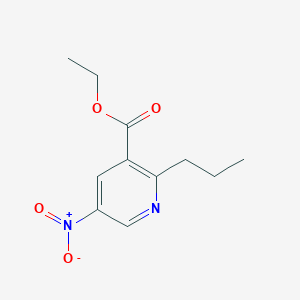
Ethyl 5-nitro-2-propylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ethyl 5-nitro-2-propylnicotinate typically involves the nitration of 2-propylnicotinic acid followed by esterification with ethanol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the nicotinic acid ring. The resulting 5-nitro-2-propylnicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .
Analyse Des Réactions Chimiques
Ethyl 5-nitro-2-propylnicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
Ethyl 5-nitro-2-propylnicotinate is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other nicotinic acid derivatives and is used in studies involving nitration and esterification reactions.
Biology: It is used in biochemical research to study the effects of nitro-substituted nicotinic acid derivatives on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting nicotinic acid receptors.
Mécanisme D'action
The mechanism of action of ethyl 5-nitro-2-propylnicotinate involves its interaction with nicotinic acid receptors. The nitro group and ester functionality play crucial roles in its binding affinity and activity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Ethyl 5-nitro-2-propylnicotinate can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the nitro group and has different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to differences in physical and chemical properties.
5-Nitro-2-propylnicotinic acid: The free acid form of the compound, which has different solubility and reactivity compared to the ester form.
This compound is unique due to the presence of both the nitro group and the ethyl ester functionality, which confer specific chemical and biological properties that are distinct from its analogs.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
ethyl 5-nitro-2-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-3-5-10-9(11(14)17-4-2)6-8(7-12-10)13(15)16/h6-7H,3-5H2,1-2H3 |
Clé InChI |
RNTDYQLQCNZROW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
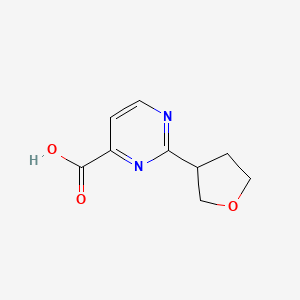
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)

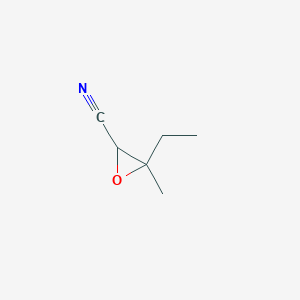
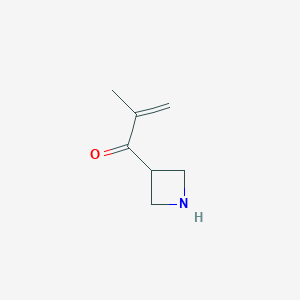
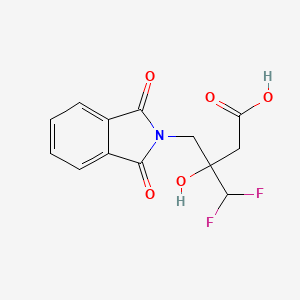
![{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)
![5-methyl-1-[2-(propane-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182502.png)

